5-Cyclopropoxy-3-iodo-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-3-iodo-2-methoxypyridine is a chemical compound with the molecular formula C9H10INO2. It is a pyridine derivative characterized by the presence of cyclopropoxy, iodo, and methoxy functional groups. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 5-Cyclopropoxy-3-iodo-2-methoxypyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodination of a methoxypyridine derivative followed by the introduction of the cyclopropoxy group. The reaction conditions often involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield .
Chemical Reactions Analysis
5-Cyclopropoxy-3-iodo-2-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Cyclopropoxy-3-iodo-2-methoxypyridine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study its potential biological activities.
Material Science: The compound is explored for its properties in the development of new materials and polymers
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-iodo-2-methoxypyridine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use .
Comparison with Similar Compounds
5-Cyclopropoxy-3-iodo-2-methoxypyridine can be compared with other pyridine derivatives such as:
5-Iodo-2-methoxypyridine: Lacks the cyclopropoxy group, which may affect its reactivity and applications.
5-Chloro-3-iodo-2-methoxypyridine: Contains a chlorine atom instead of a cyclopropoxy group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C9H10INO2 |
---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-iodo-2-methoxypyridine |
InChI |
InChI=1S/C9H10INO2/c1-12-9-8(10)4-7(5-11-9)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
MKOBGGIAKXDXBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)OC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.